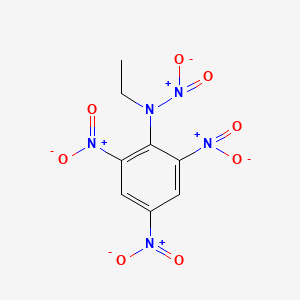
N-Ethyl-N,2,4,6-tetranitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound with the molecular formula C8H7N5O8. It is known for its high density and stability, making it a significant compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide can be synthesized through the nitration of N-ethyl-N-phenylhydroxylamine. The reaction involves the use of concentrated nitric acid and sulfuric acid under controlled conditions . The process requires careful temperature regulation to avoid decomposition of the product.
Industrial Production Methods
Industrial production of N-ethyl-N-(2,4,6-trinitrophenyl)nitramide typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various nitro and amine derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its high energy content
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets through electron transfer and bond formation. The compound’s nitro groups play a crucial role in its reactivity, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetryl (2,4,6-trinitrophenylmethylnitramine): Similar in structure but differs in the alkyl group attached to the nitrogen atom.
N-ethyl-N-(2,4,6-trinitrophenyl)hydroxylamine: Another related compound with different functional groups.
Uniqueness
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to its specific combination of nitro groups and ethyl substitution, which confer distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
6052-13-7 |
|---|---|
Fórmula molecular |
C8H7N5O8 |
Peso molecular |
301.17 g/mol |
Nombre IUPAC |
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C8H7N5O8/c1-2-9(13(20)21)8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4H,2H2,1H3 |
Clave InChI |
AWOPOGMEMRZDQH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















